

SR 144528 stability in DMSO stock solution

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Compound of Interest

Compound Name: SR 144528-d3

Cat. No.: B15600103

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Technical Support Center: SR 144528

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SR 144528, a potent and selective CB2 receptor antagonist.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for SR 144528 DMSO stock solutions?

SR 144528 stock solutions prepared in DMSO can be stored for extended periods under specific conditions to maintain stability. For optimal results, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

2. What is the solubility of SR 144528 in DMSO?

The solubility of SR 144528 in DMSO has been reported at various concentrations. It is crucial to ensure the compound is fully dissolved before use.

3. How should I prepare working solutions from a DMSO stock?

When preparing working solutions for in vitro or in vivo experiments, it is recommended to first prepare a clear stock solution in DMSO. For in vivo studies, co-solvents are often necessary. A common protocol involves adding the DMSO stock solution to a vehicle such as corn oil. It is advisable to prepare these working solutions fresh on the day of the experiment. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.^[1]

4. Can SR 144528 be used in both in vitro and in vivo experiments?

Yes, SR 144528 is suitable for both in vitro and in vivo applications. For in vitro assays, such as those using cell cultures, the compound is typically added directly to the culture medium at the desired final concentration.^{[1][2]} For in vivo studies in animal models, administration routes such as intraperitoneal (i.p.) injection or oral gavage have been documented.^{[1][3]}

5. What is the mechanism of action of SR 144528?

SR 144528 is a potent and selective antagonist of the cannabinoid CB2 receptor, with a K_i value of 0.6 nM.^{[1][4]} It exhibits high selectivity for the CB2 receptor over the CB1 receptor.^[4] In some cellular systems, SR 144528 has been shown to act as an inverse agonist, meaning it can inhibit the basal or constitutive activity of the CB2 receptor in the absence of an agonist.^{[2][5][6]}

Troubleshooting Guides

Issue	Possible Cause	Recommended Solution
Precipitation in working solution	The concentration of SR 144528 exceeds its solubility in the chosen solvent system.	Gently warm the solution and/or use sonication to aid dissolution. ^[1] Consider adjusting the solvent ratios or using a different vehicle. For in vivo experiments, ensure the DMSO concentration in the final solution is low enough to be well-tolerated by the animals.
Inconsistent or unexpected experimental results	Degradation of the SR 144528 stock solution due to improper storage or multiple freeze-thaw cycles.	Prepare fresh stock solutions from solid compound. Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Verify the storage conditions and duration of your current stock.
Off-target effects, as SR 144528 has been noted to have some off-target activities at higher concentrations.	Use the lowest effective concentration of SR 144528 as determined by dose-response experiments. Include appropriate controls to assess potential off-target effects.	
The compound may be acting as an inverse agonist in your experimental system, leading to effects opposite to what would be expected from a neutral antagonist. ^{[2][6]}	Carefully review the literature for evidence of inverse agonism in similar experimental models. Design experiments to specifically test for inverse agonist activity, such as measuring basal signaling in the absence of an agonist.	

Difficulty dissolving the solid compound

SR 144528 is a crystalline solid.

Use of an ultrasonic bath can aid in the dissolution of SR 144528 in DMSO.[1] Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Data Presentation

SR 144528 Stock Solution Stability

Storage Temperature	Recommended Duration	Citations
-20°C	≥ 4 years	[4]
-20°C	1 year	[1]
-80°C	2 years	[1]

SR 144528 Solubility

Solvent	Concentration	Notes	Citations
DMSO	100 mg/mL (210.06 mM)	Requires sonication. Use newly opened DMSO.	[1]
DMSO	20 mg/mL	[4]	
DMF	30 mg/mL	[4]	
Ethanol	30 mg/mL	[4]	
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[4]	

Experimental Protocols

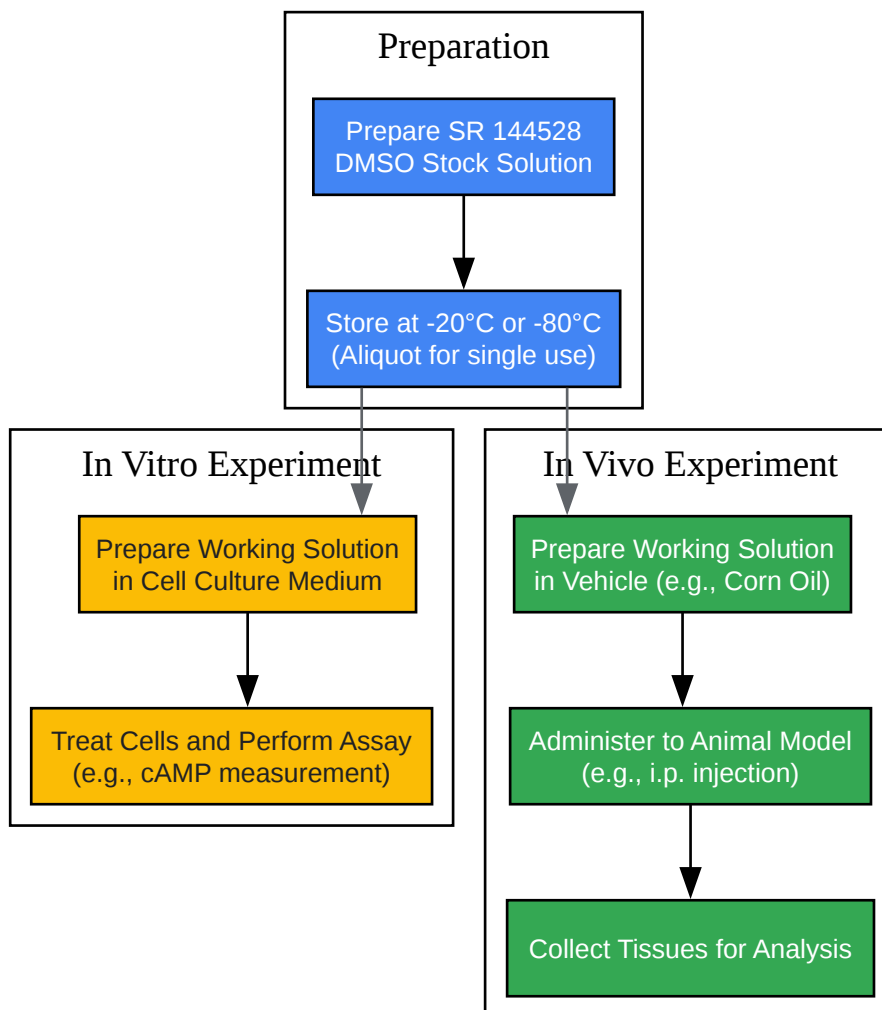
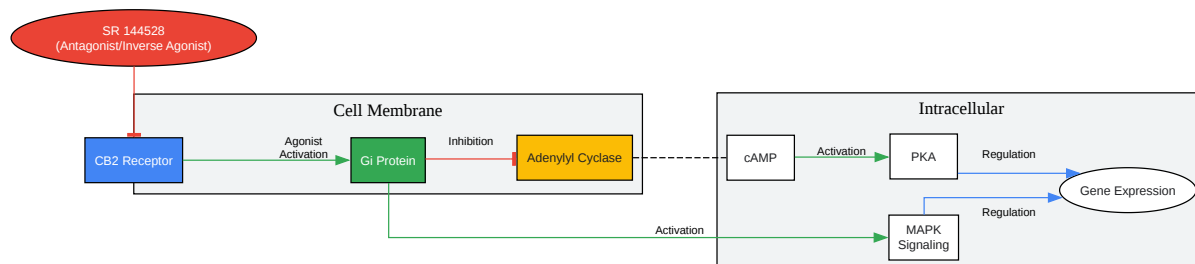
In Vitro: cAMP Accumulation Assay[1][2]

- Cell Culture: Use CHO cells stably expressing the human CB2 receptor (CHO-CB2).
- Cell Preparation: Wash cells with phosphate-buffered saline (PBS).
- Incubation with SR 144528: Incubate the cells for 15 minutes at 37°C in PBS in the presence or absence of SR 144528 (e.g., 3×10^{-9} to 10^{-5} M).
- Stimulation: Add forskolin (e.g., 3 μ M final concentration) to stimulate adenylyl cyclase and incubate for another 20 minutes at 37°C.
- Termination: Stop the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8, 4 mM EDTA).
- Measurement: Determine the cAMP concentration in the cell lysates using a suitable radioimmunoassay or other detection method.

In Vivo: Assessment of Receptor Occupancy[3]

- Animal Model: Use mice for the study.
- Compound Administration: Administer SR 144528 orally (p.o.) dissolved in a vehicle of Tween 80 and DMSO diluted in distilled water.
- Tissue Collection: At various time points after administration, sacrifice the animals and collect the spleens.
- Membrane Preparation: Prepare spleen membrane homogenates.
- Ex Vivo Binding Assay: Incubate the spleen membranes with a radiolabeled cannabinoid receptor agonist (e.g., [3 H]-CP 55,940) to determine the level of CB2 receptor occupancy by SR 144528.

Visualizations



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